molecular formula C13H9ClF2N2O B4612247 2-chloro-4,5-difluoro-N-(4-methyl-2-pyridinyl)benzamide

2-chloro-4,5-difluoro-N-(4-methyl-2-pyridinyl)benzamide

Cat. No.: B4612247
M. Wt: 282.67 g/mol
InChI Key: SFPFDGPMLZXYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(4-methyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C13H9ClF2N2O and its molecular weight is 282.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.0371469 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scintigraphic Detection of Melanoma

  • Radiolabeled Benzamide for Melanoma Imaging: Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have shown promise in detecting melanoma metastases. This application stems from the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, suggesting that similar compounds could be explored for their diagnostic potential in melanoma and potentially other cancers (Maffioli et al., 1994).

Pharmacokinetics and Drug Development

  • Novel Orexin Receptor Antagonist: Compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist under development for insomnia treatment, demonstrate the role of benzamide derivatives in the pharmacokinetics and metabolism studies relevant to drug development. This includes studies on elimination pathways, half-life, and metabolite profiling, which are crucial for understanding drug safety and efficacy (Renzulli et al., 2011).

Environmental and Occupational Health

  • Exposure to Industrial Chemicals: Research into the health impacts of exposure to chemicals with structural similarities to benzamides, such as MBOCA, has revealed potential carcinogenic effects, underscoring the importance of understanding the toxicological profiles of such compounds for occupational and environmental health (Ward et al., 1988).

Understanding Mechanisms of Action

  • Sigma Receptor Scintigraphy in Breast Cancer: The use of iodobenzamide derivatives in visualizing primary breast tumors highlights the ongoing research into the mechanisms of action of benzamides and their potential therapeutic targets. This includes their binding to sigma receptors, which are overexpressed in cancer cells, providing insights into tumor proliferation and the development of novel cancer treatments (Caveliers et al., 2002).

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-2-3-17-12(4-7)18-13(19)8-5-10(15)11(16)6-9(8)14/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFDGPMLZXYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.